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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-
methoxybenzaldehyde, a key aromatic aldehyde derivative. The document is intended for
researchers, scientists, and professionals in the fields of chemical synthesis, drug
development, and materials science, offering a detailed look at its structural characterization
through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural integrity and purity of 4-Fluoro-2-methoxybenzaldehyde are confirmed through
the following spectroscopic techniques. The quantitative data are summarized in the tables
below for ease of reference and comparison.

Table 1: *H NMR Spectroscopic Data for 4-Fluoro-2-methoxybenzaldehyde

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
Data not
available
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Table 2: 13C NMR Spectroscopic Data for 4-Fluoro-2-methoxybenzaldehyde

Chemical Shift (8) ppm Assighment

Data not available

Table 3: Key IR Absorption Bands for 4-Fluoro-2-methoxybenzaldehyde

Wavenumber (cm~?) Intensity Assignment

Data not available

Table 4: Mass Spectrometry Data for 4-Fluoro-2-methoxybenzaldehyde

m/z Ratio Relative Intensity (%) Assighment

Data not available

Note: Specific experimental spectral data for 4-Fluoro-2-methoxybenzaldehyde is not readily
available in public databases. The tables are presented as a template for the expected data.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectral data presented above. These protocols are based on standard techniques for the
analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Approximately 5-10 mg of 4-Fluoro-2-methoxybenzaldehyde is accurately weighed and
dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).
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o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e The solution is transferred to a clean, dry 5 mm NMR tube.
Data Acquisition:

e 1H NMR: A standard proton pulse program is utilized. Key parameters include a spectral
width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-
to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: A standard carbon pulse program with proton decoupling is used. A wider spectral
width (e.g., 0 to 220 ppm) is set, and a significantly larger number of scans is required due to
the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

e The mixture is finely ground to a homogeneous powder.

o The powder is then compressed in a pellet press under high pressure to form a thin,
transparent disc.

Data Acquisition:
e Abackground spectrum of the empty sample compartment is recorded.
o The KBr pellet containing the sample is placed in the sample holder.

e The IR spectrum is recorded, typically in the range of 4000 to 400 cm~1.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:

o Adilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or

dichloromethane).
o For GC-MS analysis, the solution is injected into the gas chromatograph.
Data Acquisition (Electron lonization - EI):

e The sample is introduced into the ion source where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).

» The resulting positively charged ions (molecular ion and fragment ions) are accelerated and
separated based on their mass-to-charge ratio (m/z).

e A mass spectrum is generated by plotting the relative abundance of the ions as a function of
their m/z ratio.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectral data for the structural elucidation of 4-
Fluoro-2-methoxybenzaldehyde is depicted in the following diagram.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Fluoro-2-
methoxybenzaldehyde.

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-Fluoro-2-
methoxybenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b041509#spectral-data-for-4-fluoro-2-
methoxybenzaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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